molecular formula C42H80ClNO2 B14507822 3,4-Dioctadecoxyaniline;hydrochloride CAS No. 62950-64-5

3,4-Dioctadecoxyaniline;hydrochloride

Cat. No.: B14507822
CAS No.: 62950-64-5
M. Wt: 666.5 g/mol
InChI Key: JRXWAIPIQQMAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dioctadecoxyaniline hydrochloride is an aniline derivative featuring two octadecoxy (C₁₈H₃₇O–) substituents at the 3 and 4 positions of the benzene ring, with an amine group (–NH₂) at position 1 and a hydrochloride counterion. The long alkoxy chains confer high lipophilicity, making the compound suitable for applications requiring hydrophobic interactions, such as surfactants, lipid-based drug delivery systems, or polymer precursors.

Properties

CAS No.

62950-64-5

Molecular Formula

C42H80ClNO2

Molecular Weight

666.5 g/mol

IUPAC Name

3,4-dioctadecoxyaniline;hydrochloride

InChI

InChI=1S/C42H79NO2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-44-41-36-35-40(43)39-42(41)45-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39H,3-34,37-38,43H2,1-2H3;1H

InChI Key

JRXWAIPIQQMAEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)N)OCCCCCCCCCCCCCCCCCC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dioctadecoxyaniline;hydrochloride typically involves the reaction of aniline with octadecoxy groups under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with octadecoxy halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dioctadecoxyaniline;hydrochloride involves large-scale reactors where the reaction conditions are carefully controlled. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dioctadecoxyaniline;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the octadecoxy groups can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3,4-Dioctadecoxyaniline;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dioctadecoxyaniline;hydrochloride involves its interaction with specific molecular targets. The compound can insert itself into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and in the development of drug delivery systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences arise from substituent type and chain length:

Compound Substituents (3,4 positions) Key Properties
3,4-Dioctadecoxyaniline hydrochloride Octadecoxy (C₁₈H₃₇O–) High molecular weight (~660 g/mol), extremely lipophilic (logP >10), low water solubility, likely solid at room temperature (melting point >100°C inferred)
3,4-Dimethoxyaniline hydrochloride Methoxy (–OCH₃) Moderate lipophilicity (logP ~1.5), water solubility ~50 mg/mL (hydrochloride salt), melting point ~200–220°C
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride Hydroxy (–OH) Polar, water-soluble (~100 mg/mL), melting point ~245°C, stable under ambient conditions
3,4-Dichloroaniline Chloro (–Cl) Moderate lipophilicity (logP ~2.9), low water solubility (~0.1 mg/mL), melting point ~72°C

Key Trends :

  • Lipophilicity : Octadecoxy substituents drastically increase logP compared to methoxy, hydroxy, or chloro groups.
  • Solubility : Polar groups (e.g., –OH) enhance water solubility, while long alkyl chains reduce it.
  • Thermal Stability : Hydrochloride salts (e.g., 3,4-dimethoxyaniline HCl) exhibit higher melting points than neutral analogs.

Key Trends :

  • Chlorinated Derivatives : Higher toxicity and environmental persistence compared to alkoxy or hydroxy analogs.
  • Hydrochloride Salts : Generally safer due to reduced volatility and improved handling stability.

Regulatory and Handling Considerations

Compound Regulatory Status Handling Precautions
3,4-Dioctadecoxyaniline hydrochloride Likely unregulated; potential inclusion in TSCA or KECI inventories due to novelty Avoid dust formation; use explosion-proof equipment (dust explosion risk inferred)
3,4-Dimethoxyaniline hydrochloride Not listed under major inventories (e.g., TSCA, REACH) Store away from oxidizers; use PPE (gloves, eye protection)
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride Compliant with EU Deco-Paint Directive; not restricted under REACH Use ventilation; avoid skin/eye contact; non-flammable under normal conditions
3,4-Dichloroaniline Restricted under EU REACH Annex XVII (if ≥0.1% concentration) Use respiratory protection; prevent release to water systems due to bioaccumulation risk

Key Trends :

  • Long Alkoxy Chains : May require specialized disposal to prevent environmental contamination.
  • Chlorinated Compounds : Subject to stricter regulations due to toxicity and persistence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.